molecular formula C14H9Cl2N3S2 B601512 (Z)-rac-Luliconazole CAS No. 101529-76-4

(Z)-rac-Luliconazole

カタログ番号 B601512
CAS番号: 101529-76-4
分子量: 354.28
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-rac-Luliconazole is a synthetic antifungal agent that belongs to the imidazole class of compounds. It is used to treat various fungal infections, including athlete's foot, ringworm, and jock itch. The compound was first synthesized by Nihon Nohyaku Co. Ltd. and is now marketed under the brand name Luliconazole.

科学的研究の応用

Luliconazole Nanocrystals in Hydrogel

  • Research Focus : Enhancing dissolution and antifungal activity of Luliconazole.
  • Key Findings : Development of luliconazole nanocrystal (LNC) incorporated hydrogel showing increased solubility, dissolution velocity, skin retention, and antifungal activity compared to coarse drug formulations. The nano-systems displayed significantly better performance in killing fungi, suggesting potential as a topical antifungal treatment delivery system (Kumar et al., 2019).

In Vitro Antifungal Activity

  • Research Focus : Evaluating luliconazole's antifungal properties.
  • Key Findings : Studies have demonstrated luliconazole's effectiveness against a range of fungi, including dermatophytes, dematiaceous fungi, hyaline hyphomycetes, and yeastlike fungi. Its potency was compared to other antifungal agents, showing superior or comparable effectiveness (Uchida et al., 2004); (Koga et al., 2009).

Analytical Methods for Luliconazole Estimation

  • Research Focus : Developing methods for luliconazole quantification.
  • Key Findings : Research has focused on creating analytical methods for luliconazole estimation in formulations and biofluids, including HPTLC and UV Spectrophotometric methods. These methods are crucial for quality control in pharmaceutical applications (Tambe et al., 2017).

Microemulsion-Based Antifungal Gel

  • Research Focus : Formulating luliconazole for better penetration and treatment efficacy.
  • Key Findings : Development of a microemulsion-based gel (MBG) for luliconazole demonstrated enhanced in vitro permeation, stability, and antifungal activity. This formulation suggests improved therapeutic effectiveness for fungal infections (Kansagra & Mallick, 2016).

Antileishmanial Activity

  • Research Focus : Investigating luliconazole's potential against Leishmania major.
  • Key Findings : Luliconazole showed potent activity against L. major at low concentrations, suggesting it could be a new candidate for leishmaniasis treatment. The study included in vitro testing and docking simulations (Shokri et al., 2018).

Nanoemulsion for Ophthalmic Delivery

  • Research Focus : Enhancing ocular bioavailability of luliconazole for treating fungal keratitis.
  • Key Findings : The development of a luliconazole nanoemulsion (LCZ-NE) showed improved bioavailability and antifungal activity in eye tissues, indicating potential for treating ocular fungal infections (Yang et al., 2022).

Spanlastics Nanoformulation

  • Research Focus : Improving luliconazole's skin penetration and therapeutic efficacy.
  • Key Findings : Spanlastics nanoformulation enhanced luliconazole's antifungal efficacy against Candida albicans in skin infections, showing significant efficacy without irritation (Alhakamy et al., 2021).

特性

CAS番号

101529-76-4

製品名

(Z)-rac-Luliconazole

分子式

C14H9Cl2N3S2

分子量

354.28

純度

> 95%

数量

Milligrams-Grams

同義語

(Z)-α-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。